molecular formula C6H8OS2 B12373562 2-Methyl-3-(methyldisulfanyl)furan-d3

2-Methyl-3-(methyldisulfanyl)furan-d3

Cat. No.: B12373562
M. Wt: 163.3 g/mol
InChI Key: SRUTWBWLFKSTIS-BMSJAHLVSA-N
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Description

2-Methyl-3-(methyldisulfanyl)furan-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 2-Methyl-3-(methyldisulfanyl)furan, where three hydrogen atoms are replaced by deuterium. It is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methyldisulfanyl)furan-d3 typically involves the reaction of methyl chloride with sodium thiosulfate to form a Bunte salt. This intermediate then reacts with 2-methyl-3-furanthiol to produce the desired compound . The reaction conditions usually require an anhydrous environment or acidic conditions to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methyldisulfanyl)furan-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(methyldisulfanyl)furan-d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methyldisulfanyl)furan-d3 involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, influencing various biochemical pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic and pharmacokinetic profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(methyldisulfanyl)furan-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms, metabolic pathways, and pharmacokinetics, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C6H8OS2

Molecular Weight

163.3 g/mol

IUPAC Name

2-methyl-3-(trideuteriomethyldisulfanyl)furan

InChI

InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3/i2D3

InChI Key

SRUTWBWLFKSTIS-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])SSC1=C(OC=C1)C

Canonical SMILES

CC1=C(C=CO1)SSC

Origin of Product

United States

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